Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate
CAS No.:
Cat. No.: VC14636224
Molecular Formula: C17H15F2N3O3
Molecular Weight: 347.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15F2N3O3 |
|---|---|
| Molecular Weight | 347.32 g/mol |
| IUPAC Name | methyl 2-[4-(difluoromethyl)-3-methyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl]acetate |
| Standard InChI | InChI=1S/C17H15F2N3O3/c1-10-15-12(16(18)19)8-13(23)21(9-14(24)25-2)17(15)22(20-10)11-6-4-3-5-7-11/h3-8,16H,9H2,1-2H3 |
| Standard InChI Key | KBJBQIITRHNKMK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=O)N2CC(=O)OC)C(F)F)C3=CC=CC=C3 |
Introduction
Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a synthetic compound belonging to the pyrazole derivatives class, known for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique structural combination of a difluoromethyl group and a pyrazolo[3,4-b]pyridine core, which enhances its lipophilicity and metabolic stability, contributing to its potential pharmacological properties.
Synthesis Methods
The synthesis of Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate involves multi-step organic reactions. These methods require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or side reactions. Reagents like trifluoroacetic acid are used to introduce fluorine substituents effectively.
Biological Activity and Potential Applications
This compound has potential applications in pharmaceutical development due to its unique structure and biological properties. It could serve as a lead compound for developing new drugs targeting specific receptors or enzymes involved in disease pathways. Preliminary studies suggest interactions with neurotransmitter receptors or enzymes related to metabolic pathways, indicating potential therapeutic applications in conditions such as schizophrenia and Alzheimer's disease.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate | Difluoromethyl group and pyrazolo[3,4-b]pyridine core | Potential therapeutic applications in neurological disorders |
| 1-(4-(trifluoromethyl)-3-methylpyrazol-1-yl)ethanone | Trifluoromethyl group | Anticancer properties |
| 5-methylpyrazole | Simple pyrazole structure | Inhibitor of alcohol dehydrogenase |
Research Findings and Future Directions
High-throughput screening methods could be employed to evaluate the efficacy of Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate against a range of biological targets. Further research is needed to fully explore its potential in drug discovery and development. The compound's ability to modulate biological activity makes it a promising candidate for further investigation in medicinal chemistry and pharmacology.
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